Benzoxazolium, 3-ethyl-2-(2-(phenylamino)ethenyl)-, iodide Benzoxazolium, 3-ethyl-2-(2-(phenylamino)ethenyl)-, iodide
Brand Name: Vulcanchem
CAS No.: 63870-30-4
VCID: VC17316360
InChI: InChI=1S/C17H16N2O.HI/c1-2-19-15-10-6-7-11-16(15)20-17(19)12-13-18-14-8-4-3-5-9-14;/h3-13H,2H2,1H3;1H
SMILES:
Molecular Formula: C17H17IN2O
Molecular Weight: 392.23 g/mol

Benzoxazolium, 3-ethyl-2-(2-(phenylamino)ethenyl)-, iodide

CAS No.: 63870-30-4

Cat. No.: VC17316360

Molecular Formula: C17H17IN2O

Molecular Weight: 392.23 g/mol

* For research use only. Not for human or veterinary use.

Benzoxazolium, 3-ethyl-2-(2-(phenylamino)ethenyl)-, iodide - 63870-30-4

Specification

CAS No. 63870-30-4
Molecular Formula C17H17IN2O
Molecular Weight 392.23 g/mol
IUPAC Name N-[(E)-2-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)ethenyl]aniline;iodide
Standard InChI InChI=1S/C17H16N2O.HI/c1-2-19-15-10-6-7-11-16(15)20-17(19)12-13-18-14-8-4-3-5-9-14;/h3-13H,2H2,1H3;1H
Standard InChI Key ZXDQLNZKCFSRSS-UHFFFAOYSA-N
Isomeric SMILES CC[N+]1=C(OC2=CC=CC=C21)/C=C/NC3=CC=CC=C3.[I-]
Canonical SMILES CC[N+]1=C(OC2=CC=CC=C21)C=CNC3=CC=CC=C3.[I-]

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Formula

The compound’s molecular formula is C₁₇H₁₇IN₂O, with a molecular weight of 392.23 g/mol. It consists of a benzoxazolium cation paired with an iodide counterion. Key structural elements include:

  • A benzoxazolium heterocycle (fusion of benzene and oxazole rings).

  • An ethyl group at the 3-position of the benzoxazolium ring.

  • A vinyl bridge connecting the 2-position of the benzoxazolium to a phenylamino group.

The IUPAC name is N-[(E)-2-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)ethenyl]aniline; iodide, reflecting its stereochemistry and substituents.

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS No.63870-30-4
Molecular FormulaC₁₇H₁₇IN₂O
Molecular Weight392.23 g/mol
EINECS264-523-8
PubChem CID6441916

Synthesis and Derivative Formation

Synthetic Pathways

Benzoxazolium salts are typically synthesized through alkylation of benzoxazole derivatives. For this compound, the proposed route involves:

  • Quaternization: Reaction of 3-ethylbenzoxazole with methyl iodide or ethyl iodide to form the benzoxazolium iodide intermediate.

  • Vinylation: Introduction of the phenylamino-vinyl group via condensation reactions, such as Wittig or Heck coupling, to attach the aniline moiety.

Structural Modifications

Derivatives of this compound can be generated by:

  • Replacing the iodide counterion with other halides (e.g., bromide, chloride).

  • Modifying the ethyl group with longer alkyl chains to alter solubility and electronic properties.

  • Functionalizing the aniline ring with electron-donating or withdrawing groups to tune optical behavior .

Physicochemical Properties

Electronic and Optical Features

The conjugated system (benzoxazolium–vinyl–aniline) enables charge-transfer interactions, making the compound a candidate for:

  • Fluorescent probes: Due to potential Stokes shifts and emission in visible wavelengths.

  • Dye-sensitized solar cells (DSSCs): As a photosensitizer or hole-transport material.

Stability and Reactivity

  • Hygroscopicity: Likely due to the ionic nature of the iodide salt.

  • Thermal Stability: Benzoxazolium salts generally decompose at elevated temperatures (>200°C), though specific data for this compound are unavailable .

Applications and Research Directions

Organic Electronics

The compound’s π-conjugated system and cationic charge make it suitable for:

  • Organic light-emitting diodes (OLEDs): As an emissive layer component.

  • Electrochromic devices: For reversible color changes under voltage.

Biomedical Research

Preliminary studies suggest benzoxazolium derivatives exhibit:

  • Antimicrobial activity: Against Gram-positive bacteria and fungi.

  • Enzyme inhibition: Potential targeting of kinases or proteases in drug discovery.

ApplicationMechanismChallenges
Fluorescent sensorsSolvatochromic shiftsSensitivity to pH
Antimicrobial agentsMembrane disruptionToxicity profiling
Charge-transfer complexesSupramolecular assemblyLow conductivity

Future Perspectives

Unexplored Avenues

  • Optoelectronic characterization: Systematic studies on absorption/emission spectra and charge mobility.

  • Biological screening: High-throughput assays to evaluate anticancer or antiviral potential.

  • Hybrid materials: Integration into metal-organic frameworks (MOFs) for catalytic applications .

Challenges

  • Synthetic scalability: Optimizing yields for large-scale production.

  • Stability under operational conditions: Mitigating degradation in devices exposed to light/moisture.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator